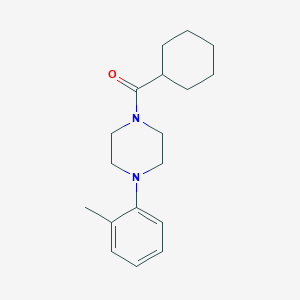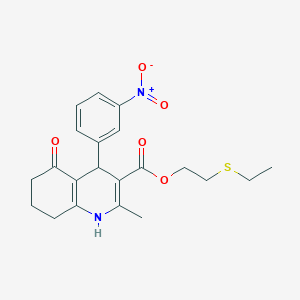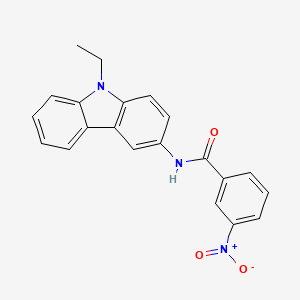![molecular formula C17H14N2O2S B4985456 2-[(4-methylphenyl)sulfonyl]-1,2-dihydro-1-isoquinolinecarbonitrile CAS No. 3340-68-9](/img/structure/B4985456.png)
2-[(4-methylphenyl)sulfonyl]-1,2-dihydro-1-isoquinolinecarbonitrile
説明
2-[(4-methylphenyl)sulfonyl]-1,2-dihydro-1-isoquinolinecarbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound belongs to the class of isoquinoline derivatives and has been found to exhibit various biological activities.
科学的研究の応用
2-[(4-methylphenyl)sulfonyl]-1,2-dihydro-1-isoquinolinecarbonitrile has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, this compound has been found to have antiviral activity against the hepatitis C virus.
作用機序
The mechanism of action of 2-[(4-methylphenyl)sulfonyl]-1,2-dihydro-1-isoquinolinecarbonitrile is not fully understood. However, it has been suggested that its anti-inflammatory and anti-cancer properties are due to its ability to inhibit the activity of certain enzymes, including cyclooxygenase-2 and phosphodiesterase-4. Furthermore, it has been suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
2-[(4-methylphenyl)sulfonyl]-1,2-dihydro-1-isoquinolinecarbonitrile has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in vitro and in vivo. Additionally, this compound has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. Furthermore, it has been suggested that this compound has antiviral activity against the hepatitis C virus.
実験室実験の利点と制限
One of the advantages of using 2-[(4-methylphenyl)sulfonyl]-1,2-dihydro-1-isoquinolinecarbonitrile in lab experiments is its ability to exhibit various biological activities. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-[(4-methylphenyl)sulfonyl]-1,2-dihydro-1-isoquinolinecarbonitrile. One potential area of research is its use in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment. Additionally, research on the potential use of this compound as an antiviral agent is warranted. Furthermore, studies on the mechanism of action of 2-[(4-methylphenyl)sulfonyl]-1,2-dihydro-1-isoquinolinecarbonitrile are needed to gain a better understanding of its biological activities. Finally, further research is needed to determine the potential toxicity of this compound and its effects on human health.
Conclusion
In conclusion, 2-[(4-methylphenyl)sulfonyl]-1,2-dihydro-1-isoquinolinecarbonitrile is a chemical compound that exhibits various biological activities. Its potential applications in medicine have made it a topic of interest in scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to determine the full potential of this compound in the field of medicine.
合成法
The synthesis of 2-[(4-methylphenyl)sulfonyl]-1,2-dihydro-1-isoquinolinecarbonitrile involves the reaction of 4-methylbenzenesulfonyl chloride with 1,2-dihydroisoquinoline in the presence of a base such as triethylamine. The resulting product is then treated with sodium cyanide to obtain the final compound.
特性
IUPAC Name |
2-(4-methylphenyl)sulfonyl-1H-isoquinoline-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-13-6-8-15(9-7-13)22(20,21)19-11-10-14-4-2-3-5-16(14)17(19)12-18/h2-11,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAMNXBOSSTXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C3C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292398 | |
| Record name | 2-(Toluene-4-sulfonyl)-1,2-dihydro-isoquinoline-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Toluene-4-sulfonyl)-1,2-dihydro-isoquinoline-1-carbonitrile | |
CAS RN |
3340-68-9 | |
| Record name | NSC82272 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82272 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Toluene-4-sulfonyl)-1,2-dihydro-isoquinoline-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B4985376.png)
![4-{[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4985381.png)

![methyl 3-(3-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4985392.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B4985397.png)
![4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4985409.png)

![butyl 4-({[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}amino)benzoate](/img/structure/B4985425.png)
![1-(3,5-dimethylphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4985433.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-5-(4-chlorophenyl)-2-furamide](/img/structure/B4985445.png)
![N-1,3-benzodioxol-5-yl-3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B4985446.png)
![1-[3-({4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}amino)propyl]-2-pyrrolidinone](/img/structure/B4985458.png)

![5-[4-(allyloxy)-3-chlorobenzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4985471.png)